molecular formula C12H6Cl2O2 B1682443 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione CAS No. 79756-69-7

2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione

Cat. No. B1682443
CAS RN: 79756-69-7
M. Wt: 253.08 g/mol
InChI Key: ZKHFYORNAYYOTM-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione, also known as TPI-1, is a chemical compound with the formula C6H2Cl2O2 . It is also referred to by other names such as 2-(2,5-Dichlorophenyl)-1,4-benzoquinone and 2’,5’-Dichloro-[1,1’-biphenyl]-2,5-dione .


Synthesis Analysis

The synthesis of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione and its derivatives has been explored in various studies. For instance, a series of derivatives were developed through chemical modifications of the parachinone cannabinol HU-331 . The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione consists of a cyclohexadiene ring with two carbonyl groups at the 1 and 4 positions, and a 2,5-dichlorophenyl group attached at the 2 position . The molecular weight of the compound is 176.985 .

Scientific Research Applications

Synthesis of Novel Organic Compounds

A study demonstrated the synthesis of novel 2,3,5,6-tetrakis (substituted thio)cyclohexa-2,5-diene-1,4-diones and 2,5-dichloro-3,6-diaminocyclohexa-2,5-diene-1,4-diones using an economical green methodology. This approach employed laundry detergent as a catalyst in water for nucleophilic addition and substitution reactions of 1,4-benzoquinone and chloranil with sulfur and nitrogen nucleophiles, yielding high product yields. This method underscores the compound's utility in creating derivatives with potential antibacterial and antifungal properties (Tandon, Kumar, Mishra, & Shukla, 2012).

Biological Evaluation

The same study highlighted the biological evaluation of these synthesized compounds, revealing that specific derivatives exhibited better antifungal activity compared to conventional antifungal drugs against certain pathogens. Additionally, one of the compounds showed superior antibacterial activity to ampicillin against various bacterial strains without exhibiting toxicity towards mammalian cells, showcasing the compound's potential in developing new antimicrobial agents (Tandon, Kumar, Mishra, & Shukla, 2012).

Development of Corrosion Inhibitors

Research on 1,8-dioxooctahydroxanthene derivatives, synthesized from interactions involving cyclohexane-1,3-dione, explored their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This study found that these derivatives could achieve over 97% efficiency in preventing corrosion, highlighting the derivative's potential as an environmentally friendly corrosion inhibitor. The study also utilized quantum chemical methods to suggest that the lone pair electrons of oxygen in the 1,8-dioxooctahydroxanthene structure interact with metal surfaces, reducing surface roughness and corrosion attacks as confirmed by microscopy examination (Maleki et al., 2016).

Future Directions

The future directions for research on 2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione could involve further exploration of its antitumor activity and the development of new derivatives with enhanced bioactivity . The compound’s mechanism of action and its potential applications in cancer treatment are areas of interest for future studies .

properties

IUPAC Name

2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHFYORNAYYOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359168
Record name 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione

CAS RN

79756-69-7
Record name 79756-69-7
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Record name 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-Dichlorophenyl)-1,4-benzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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